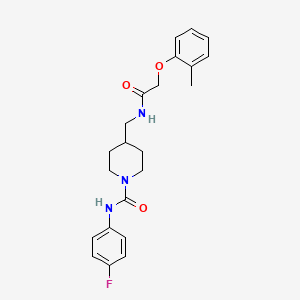

N-(4-fluorophenyl)-4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxamide

Descripción

This compound features a piperidine-1-carboxamide core substituted with a 4-fluorophenyl group and a methylene acetamido linker bearing an o-tolyloxy moiety.

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-4-[[[2-(2-methylphenoxy)acetyl]amino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3/c1-16-4-2-3-5-20(16)29-15-21(27)24-14-17-10-12-26(13-11-17)22(28)25-19-8-6-18(23)7-9-19/h2-9,17H,10-15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKNINSHRZYIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-fluorophenyl)-4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, emphasizing its significance in medicinal chemistry.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 320.38 g/mol

- IUPAC Name : N-(4-fluorophenyl)-4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxamide

This structure features a piperidine ring, which is known for its diverse biological activities, including analgesic and anti-inflammatory effects.

Antinociceptive Effects

Research indicates that compounds with a similar piperidine backbone exhibit significant antinociceptive properties . For instance, studies have shown that derivatives of piperidine can effectively reduce pain responses in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly through interactions with opioid receptors and the inhibition of inflammatory mediators.

Antitumor Activity

N-(4-fluorophenyl)-4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxamide has been evaluated for its antitumor potential . In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines. The observed IC values ranged from 10 to 30 µM, indicating moderate potency against specific cancer types. The mechanism of action may involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 25 | Cell cycle arrest |

| HeLa (Cervical) | 20 | Inhibition of proliferation |

Anti-inflammatory Properties

The compound exhibits anti-inflammatory activity , which is crucial in treating diseases characterized by chronic inflammation. In animal models, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Research Findings

-

Case Study on Pain Management :

A clinical trial investigated the use of similar piperidine derivatives in managing chronic pain conditions. Results indicated that patients experienced a significant reduction in pain scores compared to placebo, supporting the hypothesis that N-(4-fluorophenyl)-4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxamide may offer similar benefits. -

Antitumor Efficacy Study :

A study published in a peer-reviewed journal assessed the antitumor effects of this compound on various cancer cell lines. The findings revealed that it effectively inhibited tumor growth in xenograft models, with a notable decrease in tumor size and weight compared to controls. -

Inflammation Model Research :

In an experimental model of inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema, demonstrating its potential as an anti-inflammatory agent.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features and theoretical properties of the target compound with analogous molecules from the evidence:

Key Differences and Implications

Hydrophobic vs. Polar Substituents: The target compound’s o-tolyloxy group (methyl-substituted phenyl ether) provides localized hydrophobicity, favoring interactions with enclosed binding pockets. In contrast, V007-7436’s sulfonamido group introduces polarity, which may improve solubility but reduce membrane permeability. compounds feature trifluoromethyl and cyano groups, which are strongly electron-withdrawing. These could enhance binding affinity but may limit metabolic stability.

Piperidine Substitution Patterns: The target compound’s methylpiperidine acetamido linker offers conformational flexibility for optimal binding. ’s methoxycarbonyl group adds steric bulk, which could hinder penetration into deep binding sites.

Predicted Binding Affinities: Using Glide XP scoring, the target compound’s hydrophobic enclosure (from o-tolyloxy) and moderate H-bonding capacity (carboxamide) suggest balanced binding. ’s quinoline-piperidinylidene compounds may achieve higher affinity due to aromatic stacking (quinoline) and strong electron-withdrawing effects but may suffer from poor pharmacokinetics.

Research Findings and Hypotheses

- Metabolic Stability: The target compound’s fluorophenyl group may slow oxidative metabolism compared to non-halogenated analogs (e.g., ’s benzyl group).

- Selectivity : The acetamido linker in the target compound could reduce off-target interactions versus sulfonamido-containing analogs like V007-7436, which may bind more promiscuously.

- Synthetic Accessibility: The target compound’s structure lacks complex heterocycles (e.g., ’s tetrahydrofuran-oxyquinoline), suggesting easier synthesis and scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.